molecular formula C14H10F6N2S2 B112919 2-Amino-4-trifluoromethylphenyl disulfide CAS No. 7038-40-6

2-Amino-4-trifluoromethylphenyl disulfide

Cat. No. B112919
CAS RN: 7038-40-6
M. Wt: 384.4 g/mol
InChI Key: HXDWRMYKQPNWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-4-trifluoromethylphenyl disulfide” is a chemical compound with the molecular formula C14H10F6N2S2 . Its CAS Number is 7038-40-6 . It’s used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented .

Scientific Research Applications

Self-Healing Materials

Aromatic disulfides like 2-Amino-4-trifluoromethylphenyl disulfide have been utilized in the creation of self-healing materials. For instance, bis(4-aminophenyl) disulfide serves as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Mechanochromism in Epoxy Networks

4-Aminophenyl disulfide, a compound related to this compound, is utilized as a hardener in reprocessable, repairable, and recyclable epoxy networks. This compound is also responsible for mechanochromic effects, caused by the formation of an intermediate radical species upon damage to the material, as confirmed through theoretical studies (Luzuriaga et al., 2016).

Nanofiltration Membrane Development

Sulfonated aromatic diamine monomers, including derivatives of this compound, have been synthesized and utilized in the creation of thin-film composite nanofiltration membranes. These membranes exhibit increased water flux due to improved surface hydrophilicity and are effective in the treatment of dye solutions (Liu et al., 2012).

Sulfhydryl Group Quantification in Tissues

A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and proven useful in determining sulfhydryl groups in biological materials, providing insights into the interaction of disulfide bonds in various biological contexts (Ellman, 1959).

properties

IUPAC Name

2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWRMYKQPNWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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